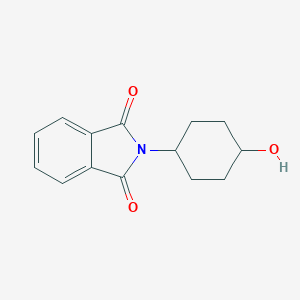

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol It is characterized by the presence of a hydroxycyclohexyl group attached to an isoindoline-1,3-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with trans-4-aminocyclohexanol . The reaction is carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields (41-93%) . The reaction conditions are optimized to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of efficient catalysts and solvents ensures the scalability of the process while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione exhibits significant inhibitory activity against several enzymes:

- Histone Deacetylases (HDACs) : The compound's inhibition of HDACs can influence gene expression and has implications in cancer therapy.

- Soluble Epoxide Hydrolase (sEH) : It has been identified as a potent inhibitor of sEH, which plays a role in lipid metabolism and inflammation pathways. This inhibition could be beneficial for conditions like hypertension and pain management .

Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Studies show that it can scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing neurodegenerative diseases and cardiovascular disorders .

Several studies have explored the biological activities of this compound:

- Chiral Auxiliary in Asymmetric Synthesis : The compound serves as an effective chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions. Its derivatives have been used to synthesize various chiral compounds with high purity.

- Pharmacological Investigations : Investigations into its pharmacological properties have revealed potential anti-inflammatory and analgesic effects. Modifications to its structure may enhance these therapeutic profiles.

Summary of Findings

The following table summarizes the key properties and applications of this compound:

| Property | Observation |

|---|---|

| Enzymatic Activity | Effective enantioselective esterification |

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | Inhibition of histone deacetylases and sEH |

| Synthetic Applications | Valuable as a chiral auxiliary |

Wirkmechanismus

The mechanism of action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic phthalimide moiety enhances its ability to traverse biological membranes, allowing it to reach intracellular targets . It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:

Phthalimide: A simpler structure with similar reactivity but lacking the hydroxycyclohexyl group.

N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H15NO3

- CAS Number : 99337-98-1

The compound features a unique isoindoline structure that contributes to its biological activity. The presence of the hydroxyl group on the cyclohexyl ring enhances its solubility and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Rho Kinase : The compound has been identified as a potent inhibitor of Rho kinase, which plays a critical role in various cellular processes including smooth muscle contraction and cell migration. This activity suggests potential applications in treating conditions such as hypertension and cancer .

- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses. It reduces the secretion of pro-inflammatory cytokines and inhibits mast cell degranulation, indicating its potential for treating allergic conditions like asthma .

- Antioxidant Activity : The hydroxyl group in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study on Anti-inflammatory Effects

In a study focusing on allergic asthma, this compound was administered to ovalbumin-induced asthmatic mice. The results demonstrated a significant reduction in eosinophil counts and levels of Th2 cytokines (IL-4 and IL-13) in bronchoalveolar lavage fluid (BALF). This suggests that the compound could serve as a novel therapeutic agent for managing allergic responses .

Study on Rho Kinase Inhibition

Another investigation highlighted the compound's ability to inhibit Rho kinase activity effectively. The study provided evidence that this inhibition led to decreased smooth muscle contraction, supporting its potential use in treating vascular disorders .

Eigenschaften

IUPAC Name |

2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCMDNAKVPTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-98-1 | |

| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.